tert-Amylisocyanide tert-Amylisocyanide
Brand Name: Vulcanchem
CAS No.: 13947-76-7
VCID: VC20955822
InChI: InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
SMILES: CCC(C)(C)[N+]#[C-]
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol

tert-Amylisocyanide

CAS No.: 13947-76-7

Cat. No.: VC20955822

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Amylisocyanide - 13947-76-7

Specification

CAS No. 13947-76-7
Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
IUPAC Name 2-isocyano-2-methylbutane
Standard InChI InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
Standard InChI Key ZANHUOZJSFYTKD-UHFFFAOYSA-N
SMILES CCC(C)(C)[N+]#[C-]
Canonical SMILES CCC(C)(C)[N+]#[C-]

Introduction

Physical and Chemical Properties

tert-Amylisocyanide possesses several distinctive physical and chemical properties that influence its behavior and applications. Table 1 summarizes these key properties.
Table 1. Physical and Chemical Properties of tert-Amylisocyanide

PropertyValue
IUPAC Name2-isocyano-2-methylbutane
Common Namestert-Amylisocyanide, tert-pentyl isocyanide, 1,1-Dimethyl-propyl-isocyanid
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
LogP1.32500
Exact Mass97.08910 Da
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Polar Surface Area4.4 Ų
Physical StateLiquid (at standard conditions)
SolubilitySoluble in most organic solvents (presumed similar to other isocyanides)
Similar to other isocyanides, tert-Amylisocyanide is likely to have a strong, often pungent odor, which is characteristic of compounds containing the isocyanide functional group .

Molecular Structure and Bonding

The structure of tert-Amylisocyanide features a central quaternary carbon atom bonded to:

  • Two methyl groups

  • One ethyl group

  • The nitrogen atom of the isocyanide group
    The molecule has a linear C-N≡C arrangement, which is characteristic of isocyanides. This linear structure arises from the sp-hybridization of the carbon atom in the isocyanide group. The N≡C bond has significant polar character and can be represented by two major resonance structures:
    R-N≡C ↔ R-N⁺=C⁻
    This resonance contributes to the unique reactivity pattern of isocyanides, including tert-Amylisocyanide. The isocyanide carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses nucleophilic character .

Chemical Reactivity

The isocyanide group in tert-Amylisocyanide enables it to participate in several characteristic reactions:

Coordination Chemistry

Like other isocyanides, tert-Amylisocyanide forms stable complexes with transition metals, particularly those in low oxidation states. The isocyanide acts as a strong σ-donor and π-acceptor ligand, similar to carbon monoxide. These complexes often display interesting structural and electronic properties .

Insertion Reactions

The isocyanide group can insert into metal-carbon bonds to form iminoacyl complexes. This reactivity is exploited in various catalytic transformations and organic syntheses .

Multicomponent Reactions

tert-Amylisocyanide likely participates in important multicomponent reactions such as:

  • Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to form α-acyloxy carboxamides.

  • Ugi Reaction: A four-component reaction between an isocyanide, an amine, an aldehyde or ketone, and a carboxylic acid to form bis-amides .

Comparative Analysis with Related Compounds

tert-Amylisocyanide shares similarities with other isocyanides, particularly tert-butyl isocyanide, but also exhibits distinct properties due to its different alkyl substituent.
Table 2. Comparison of tert-Amylisocyanide with Related Compounds

Propertytert-Amylisocyanidetert-Butyl Isocyanide
Molecular FormulaC6H11NC5H9N
Molecular Weight97.16 g/mol83.13 g/mol
Structure(CH3)2(C2H5)C-NC(CH3)3C-NC
Boiling PointNot specified in literature91-92°C
Flash PointNot specified in literature-2°C
StabilityHigher tertiary stabilityGood stability for a tertiary isocyanide
Based on information in the literature, tert-Amylisocyanide (2-isocyano-2-methylbutane) appears to be more stable than 2-isocyano-3-methylbutane by approximately 9.5 kJ/mol, suggesting that tertiary isocyanides are generally more stable than secondary ones .

Applications and Uses

tert-Amylisocyanide finds applications in various areas of chemistry:

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis for creating complex molecules, particularly in the formation of heterocycles through cyclization reactions. Its reactivity profile makes it valuable in the synthesis of pharmaceutical intermediates and fine chemicals .

Coordination Chemistry

As a ligand, tert-Amylisocyanide forms complexes with various transition metals, which can be used in catalysis and organometallic chemistry. These complexes often exhibit unique electronic and structural properties compared to carbonyl analogs .

Polymer Chemistry

The compound may serve as a monomer in polymerization reactions, leading to polymers with interesting properties. Isocyanide polymerization typically proceeds through metal-catalyzed pathways to form polyisocyanides with helical structures .

Analytical Methods for Identification and Characterization

Several analytical techniques can be employed for the identification and characterization of tert-Amylisocyanide:

Spectroscopic Methods

  • Infrared Spectroscopy (IR): The isocyanide group typically shows a characteristic strong absorption band around 2100-2200 cm⁻¹, corresponding to the N≡C stretching vibration.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR would show a characteristic signal for the isocyanide carbon, typically in the range of 155-165 ppm.

  • Mass Spectrometry: The molecular ion peak at m/z 97 would be expected, along with fragmentation patterns characteristic of the tert-amyl group .

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for separation and quantification of tert-Amylisocyanide, especially in reaction mixtures or when assessing purity.

Research Developments and Future Perspectives

Current research involving tert-Amylisocyanide and related isocyanides focuses on several promising areas:

Metal Complex Catalysis

Research into transition metal complexes with isocyanide ligands, including tert-Amylisocyanide, continues to explore their potential as catalysts for various transformations. These complexes can stabilize unusual oxidation states and facilitate novel reactivity patterns .

Multicomponent Reactions

The development of new multicomponent reactions utilizing isocyanides represents an active area of research, with applications in diversity-oriented synthesis and medicinal chemistry .

Materials Science

The incorporation of isocyanides into polymeric materials and coordination polymers offers opportunities for creating materials with unique properties, including self-assembled structures and responsive materials .

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